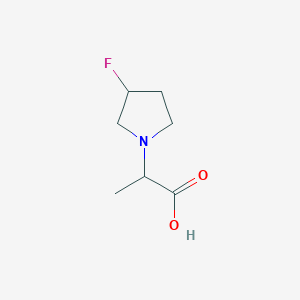

2-(3-Fluoropyrrolidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-2-6(8)4-9/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGKBRJEOHZJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Cellular Effects

The effects of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-(3-Fluoropyrrolidin-1-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, resulting in altered metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs .

Metabolic Pathways

2-(3-Fluoropyrrolidin-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of amino acids or fatty acids, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these mechanisms is crucial for determining its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Biological Activity

Introduction

2-(3-Fluoropyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C7H12FNO2

- Molecular Weight : 161.17 g/mol

- IUPAC Name : 2-(3-fluoropyrrolidin-1-yl)propanoic acid

The compound features a pyrrolidine ring substituted with a fluorine atom, which may influence its biological interactions.

Research indicates that compounds similar to 2-(3-fluoropyrrolidin-1-yl)propanoic acid may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : The presence of the fluorine atom can enhance binding affinity to certain receptors, which may be crucial for therapeutic efficacy.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that derivatives of propanoic acid exhibit antimicrobial properties against various pathogens. For instance, compounds within this class have demonstrated efficacy against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL .

- Antitumor Potential : There is growing interest in the role of pyrrolidine derivatives in cancer therapy. Some studies indicate that these compounds may inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and survival .

- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various propanoic acid derivatives, including those structurally related to 2-(3-fluoropyrrolidin-1-yl)propanoic acid. Results indicated significant inhibition of fungal and bacterial growth, suggesting a promising avenue for further development in treating infections .

Cancer Research

In a recent investigation, the effects of pyrrolidine derivatives on cancer cell lines were assessed. The results showed that these compounds could reduce cell viability in a dose-dependent manner, indicating potential as anticancer agents .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|

| 2-(3-Fluoropyrrolidin-1-yl)propanoic acid | Moderate against C. albicans | Effective in reducing viability in cancer cells | Potentially beneficial |

| Related Pyrrolidine Derivative | High against multiple pathogens | Significant tumor growth inhibition | Confirmed neuroprotective effects |

Scientific Research Applications

Biochemical Mechanisms

The compound exerts its effects through several biochemical mechanisms:

- Cellular Signaling Modulation : It influences cell function by modulating signaling pathways, which can lead to alterations in gene expression and cellular metabolism.

- Enzyme Interaction : It may inhibit or activate specific enzymes, thereby altering metabolic pathways critical for various biological processes.

- Gene Expression Regulation : By interacting with transcription factors, it can modulate the transcription of genes involved in metabolic processes.

Pain Management

Recent studies have highlighted the compound's potential as a selective blocker of sodium channel Na v 1.7, which is implicated in pain signaling pathways. The design of derivatives based on this compound has shown promise in treating both inflammatory and neuropathic pain .

- Case Study : ABBV-318, a derivative of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid, demonstrated robust efficacy in rodent models for pain management, indicating its potential as a therapeutic agent for chronic pain conditions .

Neurological Research

The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for research into neurological disorders. Its modulation of neurotransmitter systems may provide insights into treatments for conditions such as anxiety and depression.

- Research Insight : Investigations into CNS-penetrant compounds have identified structural modifications that enhance selectivity and reduce side effects associated with traditional analgesics .

Analgesic Activity

The compound has been linked to analgesic properties through various studies:

- Patent Insights : Patents have been filed detailing the analgesic activity of related compounds, suggesting that 2-(3-Fluoropyrrolidin-1-yl)propanoic acid could be part of broader pharmaceutical compositions aimed at alleviating pain in mammals .

Potential for Drug Development

Given its promising biological activity and mechanisms, 2-(3-Fluoropyrrolidin-1-yl)propanoic acid is being explored for:

- Development of new analgesics targeting specific pain pathways.

- Creation of novel CNS-active compounds that could lead to breakthroughs in treating neurological disorders.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Analogs

Key Observations

- Fluorine vs.

- Dioxopyrrolidine Analogs: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (C₇H₉NO₄) features electron-withdrawing ketone groups, increasing polarity and reactivity compared to fluorinated analogs. This compound requires stringent safety measures due to its irritant properties .

Preparation Methods

Fluoropyrrolidine Intermediate Preparation

The key intermediate, 3-fluoropyrrolidine, is typically prepared as its hydrochloride salt through halogenation and subsequent purification steps. One documented approach involves:

- Bubbling HCl gas through a solution of 1-Boc-3-pyrrolidinol in diethyl ether for extended periods to form the hydrochloride salt of 3-pyrrolidinol.

- Introduction of fluorine via nucleophilic substitution or fluorination reagents to yield 3-fluoropyrrolidine hydrochloride.

- Purification by crystallization or chromatography to obtain a stable intermediate for subsequent coupling.

Coupling with Propanoic Acid Derivatives

The fluoropyrrolidine intermediate is then coupled with a propanoic acid derivative to form the target compound. Common coupling methods include:

- Use of carbodiimide-based coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.

- The reaction is typically carried out in polar aprotic solvents such as DMF (dimethylformamide) at controlled temperatures (~18°C) for extended periods (e.g., 16 hours) to ensure efficient amide bond formation.

Reductive Amination Approach

An alternative synthetic strategy involves reductive amination:

- The aldehyde intermediate (e.g., indazole-3-carbaldehyde derivative) is reacted with 3-fluoropyrrolidine hydrochloride.

- Sodium triacetoxyborohydride is used as a mild reducing agent to facilitate reductive amination, forming the C-N bond under mild conditions.

- The reaction is performed in mixed solvents such as dichloromethane/DMF/acetic acid at room temperature, followed by aqueous workup and chromatographic purification.

Purification and Characterization

- Flash column chromatography using solvent gradients (e.g., 0-2% methanol in dichloromethane or 25-80% ethyl acetate in petroleum ether) is the preferred method for purification.

- Reverse-phase preparative HPLC is employed for high purity isolation, using C18 columns and gradients of aqueous trifluoroacetic acid and acetonitrile.

- Characterization includes melting point determination, IR spectroscopy (noting key functional group absorptions such as O-H, N-H, C-H, and C=N stretches), and NMR spectroscopy.

- Chiral purity and optical activity are assessed by chiral HPLC and polarimetry.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 3-fluoropyrrolidine hydrochloride | HCl gas, Boc-protected pyrrolidinol, Et2O, 20-24 h | Not specified | Intermediate for coupling |

| Coupling with propanoic acid derivative | HBTU, HOBt, DIPEA, DMF, 18°C, 16 h | ~57% | Carbodiimide-mediated amide bond formation |

| Reductive amination | Aldehyde intermediate, 3-fluoropyrrolidine hydrochloride, NaBH(OAc)3, CH2Cl2/DMF/AcOH, RT, 3 h | 50-62% | Alternative method for C-N bond formation |

| Purification | Flash chromatography, preparative HPLC | Purity >95% | Gradient solvents, C18 columns |

Research Findings and Notes

- The carbodiimide-mediated coupling method (HBTU/HOBt) is efficient and widely used for amide bond formation in fluorinated amino acid derivatives, providing moderate to good yields (~57% isolated).

- Reductive amination offers a complementary route, especially when aldehyde intermediates are accessible, with yields reported between 50-62% and good selectivity.

- The hydrochloride salt forms of intermediates improve stability and handling during synthesis.

- Purification techniques such as flash chromatography and preparative HPLC are critical for obtaining high purity compounds suitable for pharmaceutical applications.

- Optical purity and stereochemistry control are essential, often verified by chiral HPLC and polarimetry, though specific stereochemical details for 2-(3-fluoropyrrolidin-1-yl)propanoic acid require further dedicated studies.

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluoropyrrolidin-1-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling 3-fluoropyrrolidine with a propanoic acid derivative via amide bond formation. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere can minimize side reactions. Post-synthesis, purification via reverse-phase HPLC or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Structural confirmation should combine H/C NMR and high-resolution mass spectrometry (HRMS).

- Key Considerations : Monitor fluorinated intermediates for stability under acidic/basic conditions. Fluorine’s electronegativity may alter reaction kinetics .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives?

- Methodological Answer : Fluorinated compounds often exhibit enhanced reactivity and potential toxicity. Key protocols include:

- Engineering Controls : Use fume hoods for synthesis and handling to prevent inhalation of volatile intermediates .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability to organic solvents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the structure of 2-(3-fluoropyrrolidin-1-yl)propanoic acid be validated spectroscopically?

- Methodological Answer :

- NMR : NMR is critical to confirm fluorine substitution (δ ~ -180 ppm for CF groups). H NMR should show pyrrolidine ring protons (δ 2.5–3.5 ppm) and propanoic acid’s methylene/methyl groups.

- FT-IR : Look for carboxylic acid O-H stretch (~2500–3300 cm) and C-F stretch (~1100–1200 cm) .

- X-ray Crystallography : Optional for absolute stereochemistry confirmation if enantiopure synthesis is claimed .

Advanced Research Questions

Q. How do computational models predict the reactivity of the fluorinated pyrrolidine moiety in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can assess electronic effects of fluorine on pyrrolidine’s ring puckering and acid dissociation (pKa). Solvent models (e.g., PCM for water) predict hydrolysis susceptibility. Fluorine’s inductive effect may stabilize the protonated form of the pyrrolidine nitrogen, altering solubility .

- Validation : Compare computed pKa with experimental potentiometric titration .

Q. What strategies resolve enantiomeric impurities in 2-(3-fluoropyrrolidin-1-yl)propanoic acid synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during pyrrolidine fluorination to control stereochemistry .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer of ester intermediates .

Q. How does fluorination impact the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Fluorine Scan : Systematically replace hydrogen with fluorine at pyrrolidine positions to study steric/electronic effects on binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes (ΔG, ΔH) induced by fluorination. Fluorine’s hydrophobic effect may enhance ligand-protein interactions .

- Molecular Dynamics (MD) : Simulate fluorine’s role in stabilizing key hydrogen bonds or π-stacking interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for fluorinated pyrrolidine derivatives?

- Methodological Answer : Conflicting solubility data may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- pH Dependency : Measure solubility across pH 2–7 (relevant to physiological conditions). Fluorinated carboxylic acids often show pH-dependent solubility due to ionization .

- Solvent Impurities : Ensure solvents are HPLC-grade; trace water in DMSO can skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.